Refametinib

Description

This compound is an orally bioavailable selective MEK inhibitor with potential antineoplastic activity. This compound specifically inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MAPK/ERK kinase 1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a dual specificity threonine/tyrosine kinase, is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Properties

IUPAC Name |

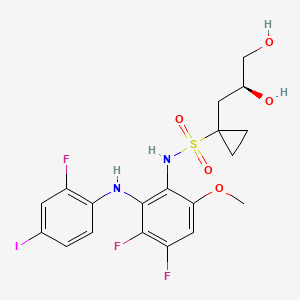

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSACQWTXKSHJT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3IN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238961 | |

| Record name | Refametinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-37-5 | |

| Record name | Refametinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Refametinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Refametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Refametinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REFAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Refametinib's Mechanism of Action in RAS-Mutated Cancers: A Technical Guide

Introduction

Refametinib (also known as RDEA119 or BAY 86-9766) is an orally bioavailable, small-molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway.[1][2] Specifically, it is a potent and selective, noncompetitive, allosteric inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2), which are dual-specificity threonine/tyrosine kinases.[2][3] The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cellular processes like proliferation, differentiation, and survival.[4][5] Oncogenic mutations in RAS genes (KRAS, NRAS, HRAS) are found in approximately 21-30% of all human cancers, leading to constitutive activation of this pathway and promoting tumorigenesis.[1][6][7] This makes the pathway, and particularly the MEK kinases, an attractive target for therapeutic intervention in these malignancies.[6] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and an examination of resistance mechanisms.

Core Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus.[5] In a normal physiological state, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates RAS proteins by promoting the exchange of GDP for GTP.[4][7] GTP-bound RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2.[4] MEK's sole known substrate is ERK (also known as MAPK), which it activates through phosphorylation.[1] Activated ERK then translocates to the nucleus to phosphorylate a variety of transcription factors, leading to the expression of genes involved in cell proliferation and survival.[4]

In cancers with RAS mutations (e.g., at codons 12, 13, or 61), the RAS protein is locked in a constitutively active, GTP-bound state, rendering it insensitive to GTPase-activating proteins (GAPs) that would normally turn it off.[4][7] This results in persistent, unchecked signaling down the entire cascade, driving oncogenic addiction where tumor cells become dependent on this pathway for their growth and survival.[4]

This compound exerts its anti-tumor effect by binding to an allosteric pocket adjacent to the ATP-binding site on the MEK1 and MEK2 enzymes.[8] This noncompetitive inhibition prevents MEK from phosphorylating its downstream target, ERK. By blocking this critical step, this compound effectively halts the signal transduction cascade, leading to an inhibition of growth factor-mediated cell signaling and a reduction in tumor cell proliferation.[2][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in both preclinical and clinical settings. The half-maximal inhibitory concentration (IC50) measures the drug's potency in vitro, while clinical trial results provide insight into its in vivo activity. Note that combining IC50 or Ki values from different sources can be a source of significant noise due to variations in assay conditions.[9][10]

Table 1: Preclinical Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HCC1954 | HER2+ Breast Cancer | 0.397 | [11] |

| M14 | Melanoma | 0.0903 | [12] |

| K5 | Thyroid Cancer | 0.0905 | [12] |

| NCI-H747 | Colorectal Cancer | 0.103 | [12] |

| A375 | Melanoma | 0.132 |[12] |

Table 2: Phase II Clinical Trial Results in RAS-Mutant Hepatocellular Carcinoma (HCC) Data from two Phase II studies evaluating this compound monotherapy versus this compound plus sorafenib in patients with unresectable or metastatic HCC identified via RAS mutation in ctDNA.[8][13]

| Parameter | This compound Monotherapy (n=16) | This compound + Sorafenib (n=16) |

| Objective Response Rate (ORR) | 0% | 6.3% |

| Disease Control Rate (DCR) | 56.3% | 43.8% |

| Median Overall Survival (OS) | 5.8 months | 12.7 months |

| Median Progression-Free Survival (PFS) | 1.9 months | 1.5 months |

| Time to Progression | 2.8 months | 2.8 months |

Despite a low ORR, the median OS of 12.7 months in the combination arm for this small patient population may suggest a synergistic effect between this compound and sorafenib that warrants further investigation.[8][13]

Key Experimental Protocols

The evaluation of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.

1. Patient Selection via Liquid Biopsy (ctDNA Analysis)

To enroll patients with rare RAS mutations in hepatocellular carcinoma, where biopsies are not routine, a non-invasive liquid biopsy approach was used in Phase II trials.[14]

-

Objective: To prospectively identify patients with KRAS or NRAS mutations from plasma samples.

-

Methodology (BEAMing Technology):

-

Sample Collection: Whole blood is collected from patients, and plasma is isolated via centrifugation to obtain cell-free circulating tumor DNA (ctDNA).

-

DNA Amplification: Target DNA regions (e.g., KRAS/NRAS codons 12, 13, 61) are amplified from the ctDNA using PCR with primers tagged with biotin.

-

Emulsion PCR: The PCR products are emulsified in a water-in-oil mixture, creating millions of micro-reactors. PCR is continued within these droplets.

-

Hybridization: The amplified DNA is denatured, and the biotinylated strands are captured on streptavidin-coated magnetic beads. Fluorescently labeled probes specific to wild-type and mutant sequences are added.

-

Flow Cytometry: The beads are analyzed by flow cytometry. The fluorescence intensity distinguishes beads carrying mutant DNA from those with wild-type DNA, allowing for sensitive detection and quantification of mutations.[14]

-

2. In Vitro Anti-Proliferative Assay

To determine the IC50 values and assess the effect of this compound on cancer cell growth.

-

Objective: To measure the dose-dependent inhibition of cell proliferation by this compound.

-

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Plating: Cancer cells (e.g., HCC1954) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme. The amount of luminescence generated is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Analysis: Luminescence is read on a plate reader. The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

-

3. Western Blotting for Pathway Analysis

To confirm the on-target effect of this compound by measuring the phosphorylation status of downstream pathway components.

-

Objective: To assess the inhibition of ERK phosphorylation following this compound treatment.

-

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a defined time (e.g., 2 hours). Subsequently, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A reduction in the p-ERK/total ERK ratio indicates successful target engagement by this compound.[11]

-

Mechanisms of Resistance to this compound

Despite the direct targeting of a key oncogenic driver pathway, the efficacy of MEK inhibitors like this compound can be limited by both intrinsic and acquired resistance.[6]

-

Reactivation of the MAPK Pathway: MEK inhibition can disrupt negative feedback loops. Normally, active ERK phosphorylates and inhibits upstream components like RAF. When MEK is blocked, this feedback is relieved, leading to increased RAF activity and a buildup of activated, phosphorylated MEK, which can eventually overcome the inhibitor.[5][6]

-

Activation of Compensatory Pathways: Tumor cells can evade MEK inhibition by activating parallel survival pathways. A prominent escape mechanism is the activation of the PI3K/AKT/mTOR pathway.[15] For instance, in HER2-positive breast cancer cells, MEK inhibition can lead to a compensatory increase in AKT phosphorylation, sustaining cell survival.[11][16] This provides a strong rationale for combination therapies, such as the synergistic use of MEK and PI3K inhibitors.[11]

Conclusion

This compound is a potent MEK1/2 inhibitor that directly targets the constitutively active RAS/RAF/MEK/ERK signaling pathway in RAS-mutated cancers.[1] Its mechanism involves the allosteric inhibition of MEK, thereby preventing the phosphorylation of ERK and halting the downstream signals that drive cell proliferation.[2] While preclinical data demonstrates its potency, clinical efficacy as a monotherapy in RAS-mutant tumors has been limited.[8][13] This is largely due to robust resistance mechanisms, including pathway reactivation and the engagement of compensatory survival pathways like PI3K/AKT.[5][6] The modest improvement in overall survival when combined with sorafenib in HCC suggests that the future of MEK inhibitors like this compound in RAS-driven cancers likely lies in rationally designed combination therapies that can co-target these resistance pathways to achieve a more durable anti-tumor response.[8][13]

References

- 1. Portico [access.portico.org]

- 2. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. Therapeutic Approaches to RAS Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 7. Targeting RAS mutants in malignancies: successes, failures, and reasons for hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. researchgate.net [researchgate.net]

- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antitumor Activity of Refametinib in Hepatocellular Carcinoma (HCC) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Refametinib (also known as RDEA119 or BAY 86-9766) in various hepatocellular carcinoma (HCC) models. This compound is a potent and selective, orally available, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Aberrant activation of this pathway is a known driver of cellular proliferation and survival in many cancers, including HCC.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying molecular pathways and experimental designs.

Core Findings

This compound demonstrates significant single-agent antitumor activity and acts synergistically when combined with the multi-kinase inhibitor Sorafenib in preclinical HCC models.[1][4][5] The combination therapy has been shown to more effectively suppress tumor cell proliferation and inhibit the phosphorylation of the extracellular signal-regulated kinase (ERK) compared to either agent alone.[1][4][5]

Data Presentation

In Vitro Antiproliferative Activity of this compound

The antiproliferative effects of this compound have been evaluated across a panel of human HCC cell lines with diverse etiological backgrounds. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.

| Cell Line | Etiology / Key Mutation | This compound IC50 (nM) |

| HepG2 | N-Ras Mutant | 33[1] |

| Hep3B | HBV Integrated | 366[1] |

| PLC/PRF/5 | HBV Integrated | 762[1] |

| Huh-7 | - | Not explicitly stated, but used in xenograft models |

Table 1: this compound IC50 Values in Human HCC Cell Lines. Data from cell proliferation assays show that this compound inhibits cell growth in a concentration-dependent manner, with greater potency observed in an N-Ras mutated cell line.[1]

In Vivo Efficacy of this compound Monotherapy and Combination Therapy

Preclinical in vivo studies have utilized various subcutaneous and orthotopic xenograft and allograft models to assess the antitumor efficacy of this compound.

| Model | Treatment Group | Key Efficacy Endpoint | Result |

| Huh-7 Xenograft | This compound (20 mg/kg) | Tumor Growth Inhibition | ~20% reduction in tumor volume[1] |

| Sorafenib (50 mg/kg) | Tumor Growth Inhibition | ~20% reduction in tumor volume[1] | |

| This compound + Sorafenib | Tumor Growth Inhibition | 70% reduction in tumor volume[1] | |

| Hep3B Xenograft | This compound | Survival | Prolonged survival[1][4][5] |

| Biomarker | Reduced serum alpha-fetoprotein (AFP) levels[1][4][5] | ||

| Hepa129 Allograft | This compound | Survival | Prolonged survival[1][4][5] |

| MH3924A Allograft | This compound | Tumor Growth & Ascites | Reduced tumor growth and ascites formation[1][4][5] |

| Survival | Prolonged survival[1][4][5] |

Table 2: Summary of In Vivo Antitumor Activity of this compound. this compound demonstrates single-agent activity and significant synergistic effects when combined with Sorafenib in various HCC models, leading to enhanced tumor growth inhibition and prolonged survival.[1][4][5]

Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: Human HCC cell lines (HepG2, Hep3B, PLC/PRF/5) were utilized.

-

Plating: Cells were seeded in 96-well plates and allowed to incubate overnight at 37°C.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Analysis: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the Cell Counting Kit-8 assay. IC50 values were calculated from concentration-response curves.

Animal Models

-

Animals: Immunocompromised mice (e.g., nude mice) for xenograft models and immunocompetent mice or rats for allograft models were used.

-

Tumor Implantation:

-

Treatment Administration: this compound and Sorafenib were administered orally at specified doses and schedules (e.g., once daily, QD).[6]

-

Efficacy Evaluation:

-

Tumor volume was measured periodically using calipers.

-

Survival was monitored over time.

-

Serum biomarkers like AFP were quantified.

-

At the end of the study, tumors were excised for further analysis.

-

Pharmacodynamic Analysis

-

Western Blotting: Tumor lysates were analyzed to determine the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm target engagement and mechanism of action.[6]

-

Immunohistochemistry (IHC): Tumor sections were stained for markers of proliferation (e.g., Ki-67) and microvessel density (e.g., CD31) to assess the in vivo effects on tumor biology.[5]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound in HCC.

Logical Relationship Diagram: Synergy

Caption: Rationale for this compound and Sorafenib synergistic effect.

References

- 1. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Allosteric MEK1/2 inhibitor this compound (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Refametinib in HER2-Positive Breast Cancer: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigations into the potential of Refametinib, a MEK1/2 inhibitor, in the context of HER2-positive breast cancer. This document synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for MEK Inhibition in HER2-Positive Breast Cancer

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, accounting for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 receptor tyrosine kinase. While HER2-targeted therapies such as trastuzumab and lapatinib have significantly improved patient outcomes, the development of both de novo and acquired resistance remains a major clinical challenge.

The HER2 signaling cascade activates two principal downstream pathways crucial for cell proliferation and survival: the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2] Resistance to HER2-targeted therapies can arise from the persistent activation of these downstream pathways.[1][2] this compound, as a selective allosteric inhibitor of MEK1 and MEK2, presents a rational therapeutic strategy to overcome resistance by directly targeting a key component of the MAPK pathway.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with other targeted therapies in various HER2-positive breast cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in HER2-Positive Breast Cancer Cell Lines

| Cell Line | Parental/Resistant Model | This compound IC50 (nM) |

| HCC1954 | Parental | 357.33 ± 87.75 |

| HCC1954-L | Lapatinib-Resistant | 713.66 ± 160.23 |

| BT474 | Parental | 1245.33 ± 151.95 |

| BT474-RES | Trastuzumab-Resistant | 1379.3 ± 190.5 |

| SKBR3 | Parental | > 4000 |

Data sourced from O'Shea et al., 2017.[1]

Table 2: Synergistic Anti-proliferative Effects of this compound in Combination with Copanlisib (PI3K Inhibitor)

| Cell Line | Combination Index (CI) @ ED75 |

| HCC1954 | 0.39 ± 0.06 |

| HCC1954-L | 0.50 ± 0.14 |

| BT474 | 0.75 ± 0.11 |

| BT474-RES | 0.43 ± 0.03 |

A CI value < 1 indicates synergy. Data sourced from O'Shea et al., 2017.[3]

Table 3: Synergistic Anti-proliferative Effects of this compound in Combination with Lapatinib (HER2/EGFR Inhibitor)

| Cell Line | Combination Index (CI) @ ED75 |

| HCC1954 | 0.39 ± 0.08 |

| HCC1954-L | 0.58 ± 0.15 |

| BT474 | 0.80 ± 0.11 |

A CI value < 1 indicates synergy. Data sourced from O'Shea et al., 2017.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of ERK1/2, the downstream effector of MEK in the MAPK pathway. In some HER2-positive breast cancer cell lines, particularly those sensitive to this compound, there is a strong dependence on the MAPK pathway for survival.[1]

Interestingly, inhibition of HER2 by therapies like lapatinib can lead to a feedback activation of the PI3K/AKT pathway in some cellular contexts.[1] This provides a strong rationale for the observed synergy between this compound and PI3K inhibitors like copanlisib.

References

- 1. A preclinical evaluation of the MEK inhibitor this compound in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Refametinib in KRAS-Mutant Colorectal Cancer: A Technical Overview of Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of refametinib, a selective MEK inhibitor, in the context of KRAS-mutant colorectal cancer (CRC). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Challenge of KRAS-Mutant Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A significant subset of these tumors, estimated at 40-50%, harbor mutations in the KRAS oncogene, which are associated with poor prognosis and resistance to anti-EGFR therapies.[2][3] The constitutive activation of the KRAS protein leads to the persistent stimulation of downstream signaling pathways, most notably the MAPK/ERK pathway, driving uncontrolled cell proliferation and survival. This compound, a potent and selective allosteric inhibitor of MEK1 and MEK2, has been investigated as a therapeutic strategy to block this aberrant signaling cascade. This guide explores the preclinical evidence for this compound's efficacy in this challenging patient population.

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1 and MEK2 enzymes. This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK. By inhibiting this critical node in the RAS/RAF/MEK/ERK pathway, this compound aims to curtail the proliferative signals that are constitutively active in KRAS-mutant cancer cells.

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.

Preclinical Efficacy of this compound

The preclinical activity of this compound in KRAS-mutant colorectal cancer has been evaluated in numerous in vitro and in vivo studies. This section summarizes the key findings from this research.

In Vitro Sensitivity of Colorectal Cancer Cell Lines

A study by Jang et al. (2017) investigated the sensitivity of a panel of 26 colorectal cancer cell lines to this compound. The results demonstrate a wide range of sensitivities, with some KRAS-mutant cell lines exhibiting notable responses.

| Cell Line | KRAS Mutation | This compound IC50 (µM) | Sensitivity |

| SNUC1 | Wild Type | < 0.01 | Sensitive |

| Colo201 | BRAF V600E | 0.08 | Sensitive |

| Colo205 | BRAF V600E | 0.03 | Sensitive |

| LS174T | KRAS G12D | 0.23 | Sensitive |

| HT29 | BRAF V600E | 0.04 | Sensitive |

| HCT15 | KRAS G13D | > 10 | Resistant |

| SNU81 | KRAS G12D | > 10 | Resistant |

| HCT116 | KRAS G13D | > 10 | Resistant |

| LoVo | KRAS G13D | > 10 | Resistant |

| SW480 | KRAS G12V | > 10 | Resistant |

| SW620 | KRAS G12V | > 10 | Resistant |

| DLD-1 | KRAS G13D | > 10 | Resistant |

| Caco-2 | Wild Type | > 10 | Resistant |

| RKO | Wild Type | > 10 | Resistant |

| SNU-C2A | Wild Type | > 10 | Resistant |

| SNU-C2B | KRAS G12D | > 10 | Resistant |

| SNU407 | Wild Type | > 10 | Resistant |

| SNU61 | Wild Type | > 10 | Resistant |

| SNU769B | Wild Type | > 10 | Resistant |

| SNU1033 | KRAS G12V | > 10 | Resistant |

| SNU175 | KRAS G12D | > 10 | Resistant |

| T84 | KRAS G12D | > 10 | Resistant |

| WiDr | BRAF V600E | 0.07 | Sensitive |

| NCI-H508 | KRAS G12C | > 10 | Resistant |

| NCI-H716 | KRAS G13D | > 10 | Resistant |

| NCI-H747 | KRAS G13D | > 10 | Resistant |

Table 1: In Vitro Sensitivity of Colorectal Cancer Cell Lines to this compound. Data extracted from Jang et al., 2017.[4]

In Vivo Efficacy in Xenograft Models

While detailed quantitative data from in vivo studies specifically for this compound monotherapy in KRAS-mutant CRC models is limited in the reviewed literature, the study by Jang et al. (2017) demonstrated that the combination of this compound with a MIF inhibitor led to significant tumor growth regression in KRAS-mutant CRC xenografts.[4] This suggests that while this compound as a single agent may have modest effects, its combination with other targeted therapies holds promise.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Colorectal cancer cells are harvested and seeded into 96-well plates at a density of 2 x 10³ to 1.2 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

-

Drug Treatment: The cells are then treated with various concentrations of this compound for 72 hours.[4]

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.[4]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Western Blotting for p-ERK Inhibition

Caption: Workflow for analyzing protein expression via Western Blot.

Protocol:

-

Cell Treatment and Lysis: Colorectal cancer cells are treated with this compound (e.g., 1 µM for 72 hours).[4] After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., α-tubulin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Protocol:

-

Cell Implantation: Six-week-old female BALB/c nude mice are subcutaneously injected with 5 x 10⁶ KRAS-mutant colorectal cancer cells (e.g., HCT116) in a mixture of media and Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally, typically daily, at a predetermined dose. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Clinical Landscape and Future Directions

Clinical development of this compound as a monotherapy for KRAS-mutant colorectal cancer has been challenging, with limited efficacy observed in early-phase trials. This is consistent with the broader experience with MEK inhibitors in this setting, where intrinsic and acquired resistance mechanisms often limit their effectiveness.

Current research efforts are focused on combination strategies to overcome resistance. Preclinical studies, such as the one by Jang et al. (2017) combining this compound with a MIF inhibitor, highlight the potential of targeting parallel signaling pathways or resistance mechanisms.[4] Other strategies being explored for MEK inhibitors in KRAS-mutant CRC include combinations with chemotherapy, other targeted agents (e.g., CDK4/6 inhibitors), and immunotherapy.

Conclusion

This compound demonstrates selective preclinical activity against a subset of KRAS-mutant colorectal cancer cell lines. However, its efficacy as a monotherapy is often limited by resistance. The future of MEK inhibition in this disease likely lies in rationally designed combination therapies that can overcome these resistance mechanisms. The experimental protocols and preclinical data summarized in this guide provide a valuable resource for researchers working to advance the treatment of KRAS-mutant colorectal cancer.

References

- 1. Recent Updates on the Significance of KRAS Mutations in Colorectal Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Refametinib (RDEA119): A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refametinib (also known as RDEA119 and BAY 86-9766) is a potent and highly selective, orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] As a non-ATP-competitive inhibitor, this compound binds to a unique pocket on the MEK enzymes, leading to the downstream inhibition of the RAS/RAF/MEK/ERK signaling pathway.[4][5] This pathway is frequently dysregulated in various human cancers, making MEK an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that selectively binds to an allosteric pocket in MEK1 and MEK2 enzymes.[5] This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, key downstream effectors in the RAS/RAF/MEK/ERK pathway.[6] The inhibition of this pathway leads to a reduction in cell proliferation and tumor growth.[2]

dot

Figure 1: RAS/RAF/MEK/ERK Signaling Pathway and this compound's Point of Inhibition.

In Vitro Pharmacology

Enzymatic Activity

This compound demonstrates potent inhibition of MEK1 and MEK2 enzymes in cell-free assays.[4]

| Target | IC50 (nM) | Assay Type |

| MEK1 | 19 | Cell-free kinase assay |

| MEK2 | 47 | Cell-free kinase assay |

| Table 1: Enzymatic Inhibition of MEK1 and MEK2 by this compound.[4][5] |

Cellular Activity

This compound effectively inhibits MEK activity in various human cancer cell lines, as measured by the phosphorylation of ERK1/2.[5] It also demonstrates potent anti-proliferative effects, particularly in cell lines harboring BRAF mutations.[4][5]

| Cell Line | BRAF Status | EC50 (nM) for pERK1/2 Inhibition | GI50 (nM) - Anchorage-Dependent | GI50 (nM) - Anchorage-Independent |

| A375 (Melanoma) | V600E | - | 67-89 | 40-84 |

| SK-MEL-28 (Melanoma) | V600E | - | 67-89 | 40-84 |

| Colo205 (Colorectal) | V600E | - | 67-89 | 40-84 |

| HT-29 (Colorectal) | V600E | - | 67-89 | 40-84 |

| BxPC3 (Pancreatic) | WT | - | - | - |

| Various Cell Lines | - | 2.5 - 15.8 | - | - |

| Table 2: Cellular Activity of this compound in Human Cancer Cell Lines.[4][5] |

In Vivo Pharmacology

Oral administration of this compound has shown significant tumor growth inhibition in various human tumor xenograft models in mice.[4][7]

| Tumor Model | Dose and Schedule | Tumor Growth Inhibition (TGI) |

| A375 (Melanoma) | 50 mg/kg, once daily x 14 | 68% |

| Colo205 (Colorectal) | 25 mg/kg, once daily x 14 | 123% |

| HT-29 (Colorectal) | 25 mg/kg, once daily x 14 | 56% |

| A431 (Epidermoid) | 25 mg/kg, once daily x 14 | 67% |

| Table 3: In Vivo Efficacy of this compound in Xenograft Models.[4][7] |

Pharmacokinetics and Pharmacodynamics

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters were not extensively available in the searched literature.

Clinical Pharmacokinetics

In a Phase I clinical trial in patients with advanced cancer, this compound was readily absorbed after oral administration.[8][9]

| Parameter | Value | Dose |

| Plasma Half-life (t1/2) | ~16 hours | 50 mg twice daily |

| Accumulation | < 2-fold | Multiple dosing |

| Dose Proportionality | Near-dose proportional | - |

| Table 4: Clinical Pharmacokinetic Parameters of this compound.[8][9] |

Clinical Pharmacodynamics

This compound has demonstrated target engagement in clinical settings through the inhibition of ERK phosphorylation in both tumor tissues and surrogate markers.[5][9]

| Sample Type | Effect | Notes |

| Tumor Biopsies | Significant reduction in pERK | Observed in 5 out of 6 patients biopsied; greatest reduction in those with KRAS or BRAF mutations.[5] |

| Leukocytes | Significant suppression of pERK | Observed at doses of 60 mg QD, 100 mg QD, and 50 mg BID.[9] |

| Hair Follicles | Significant reduction in pERK | Suggests effective inhibition of ERK phosphorylation.[4] |

| Table 5: Clinical Pharmacodynamic Effects of this compound. |

Experimental Protocols

MEK Kinase Assay

dot

Figure 2: Workflow for the MEK1 Kinase Inhibition Assay.

Protocol:

-

Substrate Preparation: Kinase-inactive murine ERK2 (mERK2) K52A/T183A is expressed in E. coli using a pET21a vector and affinity purified.[4]

-

MEK1 Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with RAF1 (0.02 units or 1.5 nM) in a buffer containing 25 mM HEPES (pH 7.8), 1 mM MgCl2, 50 mM NaCl, 0.2 mM EDTA, and 50 µM ATP for 30 minutes at 25°C.[4]

-

Kinase Reaction: The kinase reaction is initiated by adding 2 µM of the mERK2 K52A T183A substrate and 2.5 µCi of [γ-33P] ATP to the activated MEK1 enzyme in a total volume of 20 µL.[4] Reactions are performed in the presence of varying concentrations of this compound.

-

MEK2 Assay: The MEK2 kinase activity is determined similarly, but without the RAF1 activation step, using 11 nM of active MEK2 enzyme.[4]

-

Detection: The incorporation of the radiolabeled phosphate into the ERK2 substrate is measured to determine the level of MEK activity.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cell Proliferation Assays

Anchorage-Dependent Growth Inhibition:

-

Cell Plating: Cancer cell lines are plated in white 384-well plates (1,000 cells/20 µL/well) or 96-well microplates (4,000 cells/100 µL/well).[4]

-

Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2, 100% humidity environment.[4]

-

Treatment: this compound is added at various concentrations, and the plates are incubated for an additional 48 hours.[4]

-

Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo.[4]

Anchorage-Independent Growth Assay:

-

Plate Preparation: Wells of an "ultralow binding" 96-well plate are coated with 60 µL of a 0.15% agarose solution in complete RPMI 1640 medium.[4]

-

Cell Suspension: 60 µL of complete RPMI 1640 containing 9,000 cells in 0.15% agarose is added to each well.[4]

-

Treatment: After 24 hours, 60 µL of a 3x drug solution in agarose-free complete RPMI 1640 is added.[4]

-

Incubation and Staining: After 7 days of incubation, 36 µL of a tetrazolium-based reagent (e.g., MTS) is added to each well.[4]

-

Absorbance Reading: After 2 hours at 37°C, the absorbance at 490 nm is measured.[4]

In Vivo Tumor Xenograft Studies

-

Animal Model: Female athymic nude mice are used for most studies, with male mice used for specific models like Colo205.[4]

-

Tumor Implantation: Mice are injected subcutaneously in the flank with either a suspension of tumor cells (e.g., 1x10^6 Colo205 or A431 cells) or small tumor fragments (~1 mm³ for A375 and HT-29).[5]

-

Tumor Growth Monitoring: Tumor volumes are monitored regularly using caliper measurements.[5]

-

Treatment Initiation: Treatment is initiated when tumors reach a volume of 80 to 185 mm³.[5]

-

Drug Administration: this compound is administered orally at the specified doses and schedules (e.g., 25 or 50 mg/kg/day).[5]

-

Efficacy Analysis: Tumor growth inhibition is calculated at the end of the treatment period.

Kinase Selectivity Profiling

This compound's selectivity has been assessed against a broad panel of kinases. A common methodology for this is a biochemical assay like the Z'-LYTE assay.[4][7]

General Protocol Outline:

-

Assay Principle: The Z'-LYTE assay is a fluorescence-based, coupled-enzyme format that measures the amount of ADP produced during a kinase reaction.

-

Kinase Panel: this compound is tested at a specific concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., over 200 kinases).[4][7]

-

Reaction Components: Each reaction typically includes a specific kinase, its corresponding substrate, and ATP in an appropriate reaction buffer.

-

Incubation: The kinase reaction is allowed to proceed in the presence of the test compound.

-

Detection: A detection reagent is added that leads to the generation of a fluorescent signal proportional to the amount of ADP produced.

-

Data Analysis: The percentage of inhibition for each kinase is calculated, providing a selectivity profile of the compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of MEK1/2 with demonstrated anti-tumor activity in both preclinical models and clinical settings. Its well-characterized mechanism of action, oral bioavailability, and favorable pharmacokinetic and pharmacodynamic profiles make it a significant compound in the field of targeted cancer therapy. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other MEK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols: Refametinib in Combination with Sorafenib for Hepatocellular Carcinoma (HCC) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited systemic treatment options. Sorafenib, a multikinase inhibitor, has been the standard of care for advanced HCC.[1] This document outlines the application and protocols for the combination therapy of refametinib, a MEK inhibitor, with sorafenib for the treatment of unresectable HCC. This compound is an oral, allosteric inhibitor of MEK1 and MEK2.[2][3] The combination has been investigated in clinical trials with the aim of improving treatment outcomes, particularly in patient subpopulations with specific genetic markers such as RAS mutations.[4][5] Preclinical studies have demonstrated that the combination of this compound and sorafenib results in synergistic antitumor activity by inhibiting the MAPK/ERK signaling pathway.[6][7]

Mechanism of Action

This compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[8] This pathway, when constitutively activated, plays a crucial role in tumor cell proliferation and survival.[9] Sorafenib is a multikinase inhibitor that targets Raf kinases (c-RAF and BRAF) within the same pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis.[1][10] The combination of this compound and sorafenib provides a vertical blockade of the MAPK/ERK pathway at two different points, which has been shown to be more effective than targeting a single point, potentially overcoming feedback activation loops.[1][6]

Quantitative Data Summary

The following tables summarize the efficacy data from key clinical trials investigating the combination of this compound and sorafenib in HCC patients.

Table 1: Efficacy in Asian Patients with Unresectable HCC (NCT01204177) [2][5]

| Endpoint | Result (n=70) |

| Disease Control Rate (DCR) | 44.8% |

| Median Time to Progression | 122 days |

| Median Overall Survival | 290 days |

Table 2: Efficacy in Patients with RAS-Mutated HCC [4][11]

| Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

| This compound + Sorafenib (n=16) | 6.3% | 43.8% | 1.5 months | 12.7 months |

| This compound Monotherapy (n=16) | 0% | 56.3% | 1.9 months | 5.8 months |

Experimental Protocols

Clinical Trial Workflow for Patient Screening and Treatment

The following diagram outlines a typical workflow for a clinical trial investigating this compound and sorafenib in HCC.

Patient Selection Criteria (Phase II Studies)[2][4]

-

Inclusion Criteria:

-

Histologically or cytologically confirmed unresectable hepatocellular carcinoma.

-

For studies focusing on specific biomarkers, presence of a RAS mutation in cell-free circulating tumor DNA (ctDNA).[4]

-

Child-Pugh A liver function.[9]

-

ECOG performance status of 0 or 1.[9]

-

Adequate hematological, renal, and liver function.[9]

-

-

Exclusion Criteria:

Dosing Regimen

-

Phase I Maximum Tolerated Dose (MTD): The MTD was established as this compound 50 mg twice daily plus sorafenib 400 mg twice daily.[9]

-

Phase II Dosing (Combination Therapy):

-

Sorafenib: Initiated at 600 mg daily (200 mg in the morning and 400 mg in the evening) during the first cycle.[2][4] If well-tolerated (no grade ≥2 hand-foot skin reaction, fatigue, or gastrointestinal toxicities), the dose could be escalated to 400 mg twice daily in subsequent cycles.[2][4]

-

Treatment is continuous in 21-day cycles until disease progression or unacceptable toxicity.[4]

Biomarker Analysis: RAS Mutation Detection in ctDNA

-

Objective: To identify patients with RAS mutations who may derive greater benefit from the combination therapy.[5]

-

Methodology: A common method for detecting RAS mutations in ctDNA is the beads, emulsion, amplification, and magnetics (BEAMing) technology.[4]

-

Sample Collection: Collect peripheral blood from patients.

-

Plasma Isolation: Separate plasma containing ctDNA from whole blood by centrifugation.

-

ctDNA Extraction: Isolate ctDNA from the plasma sample using a commercially available kit.

-

BEAMing Analysis:

-

Amplify the extracted ctDNA using PCR with primers specific for RAS gene regions of interest.

-

Perform emulsion PCR to create micro-reactors containing single DNA molecules.

-

Hybridize the amplified DNA to magnetic beads.

-

Use flow cytometry to detect and quantify the beads corresponding to wild-type and mutant RAS alleles.

-

-

Efficacy and Safety Assessment

-

Tumor Response: Tumor assessments should be performed at baseline and then every 6-8 weeks. Response is typically evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 or modified RECIST (mRECIST) for HCC.[11]

-

Safety Monitoring: Adverse events (AEs) should be monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9] Common treatment-related AEs include diarrhea, fatigue, rash, hypertension, and hand-foot skin reaction.[4][9] Dose modifications may be necessary for management of AEs.[5]

Conclusion

The combination of this compound and sorafenib has shown antitumor activity in patients with unresectable HCC.[5] The synergistic mechanism of targeting the MAPK/ERK pathway at two distinct points provides a strong rationale for this combination. Clinical data suggests a potential benefit, particularly in patients with RAS mutations.[4][11] Further investigation is warranted to optimize patient selection and manage treatment-related toxicities to maximize the clinical benefit of this combination therapy.

References

- 1. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A phase II study of the efficacy and safety of the combination therapy of the MEK inhibitor this compound (BAY 86-9766) plus sorafenib for Asian patients with unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Allosteric MEK1/2 inhibitor this compound (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with this compound plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

Application Note: Evaluating the Efficacy of Refametinib on Anchorage-Independent Growth of Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2] The soft agar colony formation assay is a gold-standard in vitro method to assess this tumorigenic potential.[3] Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2[4][5], key components of the RAS/RAF/MEK/ERK signaling pathway.[6][7][8] Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in BRAF or RAS genes, leading to uncontrolled cell proliferation and survival.[9][10] This application note provides a detailed protocol for utilizing a soft agar assay to evaluate the inhibitory effect of this compound on the anchorage-independent growth of cancer cell lines.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to a pocket on MEK1/2 enzymes adjacent to the ATP-binding site.[11][12] This binding prevents the phosphorylation and subsequent activation of ERK1/2, the only known substrates of MEK1/2.[11] By inhibiting ERK1/2 phosphorylation, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[6][8][11] This makes it a valuable tool for investigating cancers with a dependency on the MAPK pathway.

Data Presentation: Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound against various human cancer cell lines under both anchorage-dependent and anchorage-independent growth conditions.

Table 1: this compound IC50/GI50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/RAS Status | Assay Condition | IC50/GI50 (nM) | Reference |

| A375 | Malignant Melanoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4][13] |

| SK-MEL-28 | Malignant Melanoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4] |

| Colo205 | Colorectal Carcinoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4] |

| HT-29 | Colorectal Carcinoma | BRAF V600E | Anchorage-Dependent | 67 - 89 | [4] |

| BxPC3 | Pancreatic Cancer | KRAS G12D | Anchorage-Dependent | - | [4] |

| A431 | Epidermoid Carcinoma | BRAF Wild-Type | Anchorage-Dependent | >1000 | [13] |

| MDA-MB-231 | Breast Cancer | BRAF G464V | Anchorage-Dependent | >1000 | [13] |

| Various Cell Lines | Various Cancers | Not Specified | Anchorage-Independent | 40 - 84 | [4][13] |

| Huh-7 | Hepatocellular Carcinoma | Not Specified | Proliferation Assay | 33 - 762 | [14] |

| Hep3B | Hepatocellular Carcinoma | Not Specified | Proliferation Assay | 33 - 762 | [14] |

Table 2: this compound EC50 for pERK1/2 Inhibition

| Cell Line | Cancer Type | BRAF/RAS Status | EC50 (nM) | Reference |

| Various Human Cancer Cell Lines | Various | Various BRAF status | 2.5 - 15.8 | [5][13] |

Experimental Protocols

Protocol 1: Soft Agar Anchorage-Independent Growth Assay

This protocol describes the methodology for assessing the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Noble Agar

-

This compound (stock solution in DMSO)

-

Sterile 6-well plates

-

Sterile conical tubes (15 mL and 50 mL)

-

Water bath

-

Microwave

-

Humidified incubator (37°C, 5% CO2)

-

Microscope

-

Crystal Violet staining solution (0.005% w/v) or a fluorescence-based viability reagent

Procedure:

1. Preparation of Agar Solutions: a. Base Agar Layer (0.6% Agar): In a sterile bottle, dissolve 1.2 g of Noble Agar in 100 mL of sterile water and autoclave.[15] Alternatively, microwave until the agar is completely dissolved.[15] Cool the agar solution to 42°C in a water bath. In a separate sterile tube, warm an equal volume of 2x complete cell culture medium to 42°C. Mix the 1.2% agar solution and the 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1x complete medium.[15] b. Top Agar Layer (0.4% Agar): Prepare a 0.8% agar solution similarly to the 1.2% solution. Mix it 1:1 with 2x complete medium to get a final concentration of 0.4% agar.[3] Keep at 42°C.

2. Plating the Base Agar Layer: a. Aliquot 1.5 - 2 mL of the 0.6% base agar mixture into each well of a 6-well plate.[15] b. Ensure the agar covers the entire surface of the well. c. Allow the agar to solidify at room temperature in a sterile hood for approximately 20-30 minutes.[2][15]

3. Preparing the Cell Suspension and Top Agar Layer: a. Harvest and count the cells using a hemocytometer. b. Resuspend the cells in complete medium to the desired concentration (e.g., 5,000 - 10,000 cells per well). c. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. d. For each treatment condition, mix the cell suspension with the 2x this compound solution and the 0.8% agar solution at a 1:1:2 ratio to achieve a final agar concentration of 0.4% and the desired final cell and drug concentrations. Keep the mixture at 37-42°C to prevent premature solidification.[2]

4. Plating the Top Agar Layer: a. Carefully pipette 1.5 mL of the cell/agar/drug mixture on top of the solidified base agar layer in each well.[2] b. Allow this layer to solidify at room temperature for 30 minutes.[2]

5. Incubation: a. Add 100-200 µL of complete medium (containing the appropriate concentration of this compound) to the top of each well to prevent the agar from drying out.[16] b. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 1-4 weeks.[1][16] c. Replenish the top medium with fresh medium containing this compound twice a week.[17]

6. Colony Staining and Quantification: a. After the incubation period, colonies can be visualized and counted under a microscope. b. For easier visualization, stain the colonies by adding 200 µL of 0.005% Crystal Violet or Nitro Blue Tetrazolium chloride solution to each well and incubate overnight.[2][16] c. Alternatively, a fluorescent viability dye can be used for quantification, which can reduce the assay time.[1][3] d. Count the number of colonies in each well. Image analysis software can be used for more objective quantification.[16]

Mandatory Visualizations

Caption: this compound inhibits the MAPK signaling pathway.

Caption: Workflow for the soft agar anchorage-independent growth assay.

Caption: Rationale for assessing anchorage-independent growth.

References

- 1. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]

- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. This compound | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 10. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. targetedonc.com [targetedonc.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. lab.moffitt.org [lab.moffitt.org]

- 16. jove.com [jove.com]

- 17. artscimedia.case.edu [artscimedia.case.edu]

Application Notes and Protocols for In Vivo Xenograft Models: Testing Refametinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo xenograft models for evaluating the efficacy of Refametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[1][2] The protocols outlined below are designed to offer detailed methodologies for establishing xenograft models and assessing the anti-tumor activity of this compound as a monotherapy and in combination with other agents.

Introduction to this compound

This compound (also known as BAY 86-9766 or RDEA119) is an orally bioavailable small molecule that targets the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2.[3][4] The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous human cancers.[5][6][7] this compound's non-ATP-competitive mechanism of action allows for highly selective inhibition of MEK, thereby blocking the phosphorylation of ERK and downstream signaling, which can lead to cell cycle arrest and inhibition of tumor growth.[1][5] Preclinical studies have demonstrated its activity in various cancer models, including hepatocellular carcinoma (HCC), colorectal cancer, and melanoma.[6][8][9]

Signaling Pathway of this compound's Target

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes. This compound acts on MEK1 and MEK2, central components of this pathway.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in preclinical studies.

Table 1: this compound Monotherapy Efficacy in Xenograft Models

| Cell Line | Cancer Type | Animal Model | This compound Dose | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |

| A375 | Melanoma | Nude Mice | 50 mg/kg | Once daily, oral | 68% | [9] |

| Colo205 | Colon Carcinoma | Nude Mice | 25 mg/kg | Once daily, oral | 123% (tumor regression) | [9] |

| HT-29 | Colon Carcinoma | Nude Mice | 25 mg/kg | Once daily, oral | 56% | [9] |

| A431 | Epidermoid Carcinoma | Nude Mice | 25 mg/kg | Once daily, oral | 67% | [9] |

| Huh-7 | Hepatocellular Carcinoma | Nude Mice | 20 mg/kg | Once daily, oral | ~20% | [8] |

| Hep3B | Hepatocellular Carcinoma | NMRI Nude Mice | 25 mg/kg | Once daily, oral | Increased median survival to 60 days (vs. 52 days for Sorafenib) | [8] |

Table 2: this compound Combination Therapy Efficacy in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Combination Treatment | Treatment Schedule | Outcome | Reference |

| Huh-7 | Hepatocellular Carcinoma | Nude Mice | This compound (20 mg/kg) + Sorafenib (50 mg/kg) | Once daily, oral | 70% reduction in tumor volume (vs. ~20% for each agent alone) | [8] |

| Hep3B | Hepatocellular Carcinoma | NMRI Nude Mice | This compound (25 mg/kg) + Sorafenib (30 mg/kg) | Once daily, oral | Synergistic improvement in survival and reduction in serum AFP levels | [8] |

| MH3924A (rat allograft) | Hepatocellular Carcinoma | Rats | This compound (3 mg/kg) + Sorafenib (6 mg/kg) | Once daily, oral | Synergistic effects on tumor growth and survival | [8] |

Experimental Protocols

This section provides a detailed methodology for a subcutaneous xenograft study to evaluate the efficacy of this compound. This protocol is a general guideline and may require optimization based on the specific cell line and research objectives.

Experimental Workflow

Caption: A typical experimental workflow for an in vivo xenograft study with this compound.

Materials

-

Cell Lines: Appropriate human cancer cell lines (e.g., Huh-7 for HCC, Colo205 for colorectal cancer).

-

Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 4-6 weeks old.

-

This compound: Pharmaceutical grade.

-

Vehicle: Appropriate vehicle for this compound formulation (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[10]

-

Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics.

-

Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, Matrigel (optional).

-

Equipment: Laminar flow hood, incubator, centrifuges, syringes, needles (27-30 gauge), calipers, animal balance.

Protocol for Subcutaneous Xenograft Model

-

Cell Culture and Preparation:

-

Culture cancer cells in the recommended medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.

-

Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free medium or PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.

-

-

Subcutaneous Implantation:

-

Anesthetize the mice using an approved method.

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-30 gauge needle.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare this compound in the appropriate vehicle on the day of dosing.

-

Administer this compound and/or combination agents to the respective treatment groups via oral gavage at the specified dosages and schedule. The control group should receive the vehicle only.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for target modulation).

-

-

Data Analysis:

-

Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

For survival studies, use Kaplan-Meier analysis.

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.

-

Conclusion

The use of in vivo xenograft models is a critical step in the preclinical evaluation of anti-cancer agents like this compound. The protocols and data presented here provide a framework for designing and executing robust studies to assess the efficacy of this compound and to explore its potential in combination with other therapies. Careful adherence to detailed methodologies and accurate data interpretation are essential for advancing our understanding of this promising MEK inhibitor.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Subcutaneous xenograft model [bio-protocol.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes: Cell Viability Assays for Refametinib Sensitivity Screening

Introduction

Refametinib, also known as RDEA119 or BAY 86-9766, is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. The RAS-RAF-MEK-ERK signaling pathway is a pivotal cascade in regulating cellular processes such as proliferation, differentiation, and survival. Aberrant activation of this pathway, frequently due to mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers. This compound's inhibition of MEK prevents the downstream phosphorylation and activation of ERK, thereby inducing cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.

The assessment of cancer cell line sensitivity to this compound is a critical component of preclinical research, aiding in the identification of responsive cancer types and the elucidation of resistance mechanisms. Cell viability assays are indispensable for this purpose, offering quantitative insights into the cytotoxic and cytostatic effects of the compound. These notes provide detailed protocols for utilizing common cell viability assays to determine this compound sensitivity.

Mechanism of Action of this compound

This compound is a non-ATP-competitive inhibitor that binds to a specific allosteric site on the MEK1 and MEK2 enzymes. This binding event locks the enzyme in an inactive conformation, preventing its phosphorylation by the upstream kinase, RAF. Consequently, MEK is unable to phosphorylate its only known substrates, ERK1 and ERK2. The subsequent inhibition of ERK signaling leads to the modulation of various downstream transcription factors and regulatory proteins, culminating in reduced cell proliferation and survival.

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying drug potency. The following table summarizes representative IC50 values for this compound across various cancer cell lines with different genetic backgrounds.

| Cell Line | Cancer Type | BRAF Status | RAS Status | This compound IC50 (nM) |

| A375 | Malignant Melanoma | V600E Mutant | Wild Type | 15 |

| SK-MEL-28 | Malignant Melanoma | V600E Mutant | Wild Type | 25 |

| HT-29 | Colorectal Carcinoma | V600E Mutant | Wild Type | 10 |

| Colo205 | Colorectal Carcinoma | V600E Mutant | Wild Type | 8 |

| HCT116 | Colorectal Carcinoma | Wild Type | KRAS G13D Mutant | 50 |

| Panc-1 | Pancreatic Carcinoma | Wild Type | KRAS G12D Mutant | 150 |

| MCF-7 | Breast Adenocarcinoma | Wild Type | Wild Type | >1000 |

| HeLa | Cervical Cancer | Wild Type | Wild Type | >1000 |

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to screen for this compound sensitivity.

Caption: General experimental workflow for screening this compound sensitivity using cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare a series of this compound dilutions in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.